molecular formula C9H13N3 B1274436 6-Pyrrolidin-1-ylpyridin-3-amine CAS No. 92808-19-0

6-Pyrrolidin-1-ylpyridin-3-amine

Cat. No. B1274436
Key on ui cas rn: 92808-19-0
M. Wt: 163.22 g/mol
InChI Key: PURAXXHYQSQHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566367B2

Procedure details

Combine 5-nitro-2-pyrrolidin-1-yl-pyridine (5.6 g, 29 mmol), palladium hydroxide (1.96 g, 35 wt. %), ammonium formate (9.1 g, 145 mmol), 1N HCl/Et2O (41 ml), in methanol (289 ml) and stir. Heat reaction mixture to reflux for 1 hour. Cool reaction mixture and add carbon to decolorize. Filter the solution through celite, add 50 ml of saturated NaHCO3, and evaporate in vacuo to remove the methanol and ether. Extract the residue 3 times into CH2Cl2 from saturated NaHCO3, dry over Na2SO4, and evaporate in vacuo to obtain 6-pyrrolidin-1-yl-pyridin-3-ylamine. Mass spec.: M+1=164 (AP+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
289 mL
Type
solvent
Reaction Step One
Quantity
1.96 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:8][CH:9]=1)([O-])=O.C([O-])=O.[NH4+].Cl.CCOCC>CO.[OH-].[Pd+2].[OH-]>[N:10]1([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)N1CCCC1
Name
Quantity
9.1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
HCl Et2O
Quantity
41 mL
Type
reactant
Smiles
Cl.CCOCC
Name
Quantity
289 mL
Type
solvent
Smiles
CO
Name
Quantity
1.96 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
reaction mixture
ADDITION
Type
ADDITION
Details
add carbon
FILTRATION
Type
FILTRATION
Details
Filter the solution through celite
ADDITION
Type
ADDITION
Details
add 50 ml of saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the methanol and ether
EXTRACTION
Type
EXTRACTION
Details
Extract the residue 3 times into CH2Cl2 from saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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